molecular formula C17H13BrF2N2O4S B10944974 Ethyl 5-({[5-bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

Ethyl 5-({[5-bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B10944974
M. Wt: 459.3 g/mol
InChI Key: LRSHQPWQAAKCLB-UHFFFAOYSA-N
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Description

ETHYL 5-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and a difluoromethoxybenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-methylthiophene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.

    Attachment of the Difluoromethoxybenzoyl Group: This step involves the acylation of the thiophene ring with 5-bromo-2-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ETHYL 5-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano group and the difluoromethoxybenzoyl moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-BROMO-2-FLUOROBENZOATE: Similar in structure but lacks the cyano and thiophene groups.

    METHYL 2-BROMO-5-METHOXYBENZOATE: Contains a methoxy group instead of a difluoromethoxy group and lacks the cyano and thiophene groups.

Uniqueness

ETHYL 5-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the cyano group, difluoromethoxybenzoyl moiety, and thiophene ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13BrF2N2O4S

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 5-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H13BrF2N2O4S/c1-3-25-16(24)13-8(2)11(7-21)15(27-13)22-14(23)10-6-9(18)4-5-12(10)26-17(19)20/h4-6,17H,3H2,1-2H3,(H,22,23)

InChI Key

LRSHQPWQAAKCLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=CC(=C2)Br)OC(F)F)C#N)C

Origin of Product

United States

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